



what is S-(1,2-dichlorovinyl)-L-cysteine

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An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a sulfur-containing, non-proteinogenic amino acid.[1] It is primarily known as a nephrotoxic and mutagenic metabolite of the common industrial solvent and environmental contaminant, trichloroethylene (TCE).[2][3][4] DCVC is formed in vivo after exposure to TCE through a glutathione conjugation pathway.[4][5] Its high reactivity and potent biological effects make it a subject of significant interest in toxicology, pharmacology, and drug development research. This guide provides a comprehensive overview of its chemical properties, metabolism, toxicological profile, and the experimental methodologies used to study it.

Chemical and Physical Properties

DCVC is an organochlorine compound and an L-cysteine thioether.[1] Its chemical structure consists of an L-cysteine molecule where the hydrogen on the sulfur atom is replaced by a 1,2-dichlorovinyl group.[1] The presence of the electrophilic dichlorovinyl moiety is key to its biological reactivity.[6]



Property	Value	Source
Molecular Formula	C5H7Cl2NO2S	[1][7]
Molecular Weight	216.08 g/mol	[1]
CAS Number	627-72-5	[1][6]
IUPAC Name	(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid	[1]
Synonyms	DCVC, S-(1,2- Dichloroethenyl)-L-cysteine, NSC 15830	[1][6][7]
Appearance	Tan Solid	[8]
Melting Point	144-151°C	[8]
Solubility	Soluble in polar solvents like DMSO, Methanol, and Water	[2][6]
Storage Temperature	-20°C	[2][8]

Metabolism and Bioactivation

The toxicity of DCVC is intrinsically linked to its metabolic activation. It is not typically encountered directly but is formed from its parent compound, TCE.

Formation from Trichloroethylene (TCE)

Exposure to TCE, a common environmental pollutant, can lead to its metabolism via a glutathione (GSH)-dependent pathway.[4][5]

- GSH Conjugation: TCE is conjugated with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-dichlorovinyl)glutathione (DCVG).
- Enzymatic Cleavage: DCVG is then processed by peptidases. Enzymes such as γ-glutamyl transpeptidase and cysteinyl-glycine dipeptidases cleave the glutamate and glycine residues, respectively.[2][3][5]



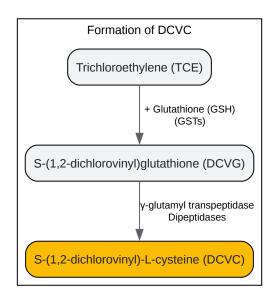
• Formation of DCVC: This sequential cleavage results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can enter circulation and be transported to target organs, particularly the kidneys.[5]

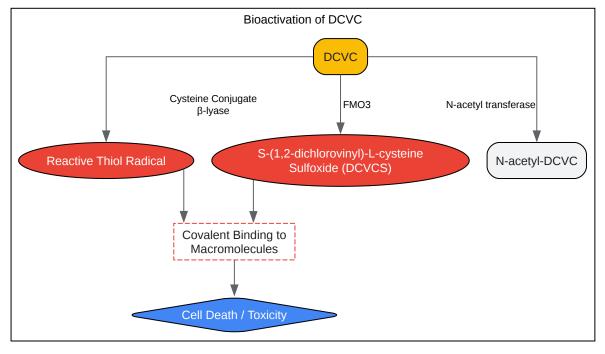
Bioactivation of DCVC

Once formed, DCVC undergoes further metabolism, leading to the generation of highly reactive species responsible for its toxicity. There are three primary metabolic pathways for DCVC:[5]

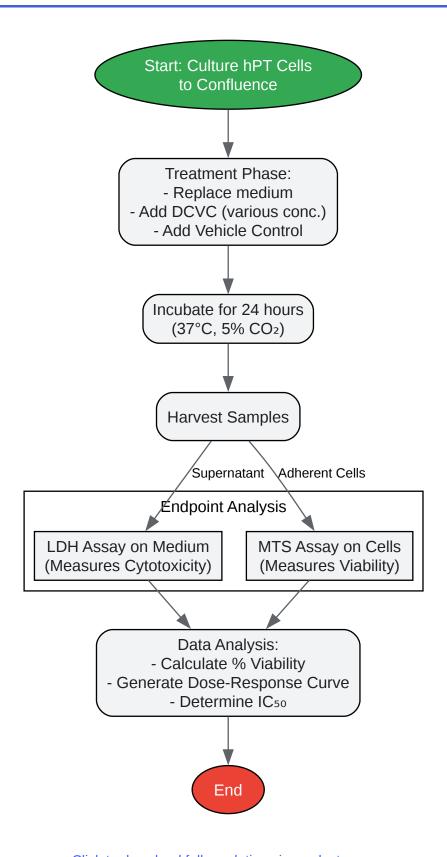
- Cysteine Conjugate β-lyase Pathway: This is considered the major bioactivation pathway.[8]
 Renal cysteine conjugate β-lyase enzymes cleave the C-S bond of DCVC, producing a
 reactive sulfur-containing thiol radical.[8] This reactive species can readily form covalent
 bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction
 and death.[8]
- Flavin-containing Monooxygenase 3 (FMO3) Pathway: DCVC can be oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[5] DCVCS is a more potent nephrotoxicant than DCVC itself and acts as a Michael acceptor, readily reacting with cellular nucleophiles.[5][9]
- N-acetylation Pathway: DCVC can be acetylated by N-acetyl transferases to form N-acetyl-DCVC. While generally considered a detoxification step to facilitate excretion, N-acetyl-DCVC can be bioactivated by cytochrome P450 enzymes to a reactive sulfoxide metabolite.
 [5]











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